Thialdine

Beschreibung

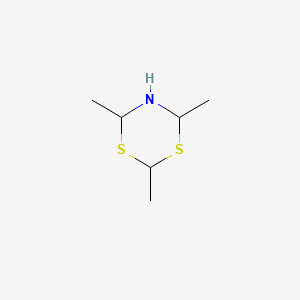

Structure

3D Structure

Eigenschaften

CAS-Nummer |

638-17-5 |

|---|---|

Molekularformel |

C6H13NS2 |

Molekulargewicht |

163.3 g/mol |

IUPAC-Name |

(4R,6S)-2,4,6-trimethyl-1,3,5-dithiazinane |

InChI |

InChI=1S/C6H13NS2/c1-4-7-5(2)9-6(3)8-4/h4-7H,1-3H3/t4-,5+,6? |

InChI-Schlüssel |

FBMVFHKKLDGLJA-XEAPYIEGSA-N |

SMILES |

CC1NC(SC(S1)C)C |

Isomerische SMILES |

C[C@@H]1N[C@@H](SC(S1)C)C |

Kanonische SMILES |

CC1NC(SC(S1)C)C |

Andere CAS-Nummern |

638-17-5 |

Physikalische Beschreibung |

Light brown crystalline solid; roasted, meaty odour |

Piktogramme |

Irritant |

Löslichkeit |

Insoluble in water, heptane, triacetin Miscible at room temperature (in ethanol) |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization

Classical Synthetic Pathways and Mechanistic Considerations

The classical synthesis of Thialdine (B1265449), first reported by Justus von Liebig and Friedrich Wöhler in 1847, relies on the reaction between hydrogen sulfide (B99878) and acetaldehyde (B116499) ammonia (B1221849) trimer. wikipedia.org This method involves the initial formation of the acetaldehyde ammonia trimer, followed by its reaction with hydrogen sulfide to yield this compound.

Mechanism of Acetaldehyde Ammonia Trimer Formation

The acetaldehyde ammonia trimer, 2,4,6-trimethyl-1,3,5-triazinane, is a cyclic trimer formed by the condensation of acetaldehyde and ammonia. wikipedia.orgwikipedia.org The reaction involves the interaction of three molecules of acetaldehyde and three molecules of ammonia, resulting in the formation of the cyclic trimer and the release of three molecules of water. wikipedia.orgwikipedia.org Studies using NMR spectroscopy indicate that the methyl groups in the acetaldehyde ammonia trimer are in the equatorial position, contributing to its C₃ᵥ point group symmetry. wikipedia.org The reaction proceeds via the formation of intermediates such as aminoalcohol, imine, and geminal diamine, followed by their cyclization. acs.orgnih.govfigshare.comresearchgate.net Computational studies have helped to build a potential energy surface for this reaction and determine the most energetically favorable pathway to the trimer. acs.orgnih.govfigshare.comresearchgate.net

Condensation Reactions with Hydrogen Sulfide

The subsequent step in the classical synthesis involves the reaction of the acetaldehyde ammonia trimer with hydrogen sulfide. wikipedia.org Hydrogen sulfide gas is typically bubbled through a solution of the acetaldehyde ammonia trimer. sciencemadness.org This reaction introduces sulfur atoms into the heterocyclic structure, leading to the formation of this compound. The aldehyde ammonia trimer does not necessarily need to be isolated before this reaction. wikipedia.org

Challenges in Yield Optimization and Side Reaction Mitigation

Optimizing the yield of this compound in classical synthesis presents several challenges. Low yields, typically ranging from 38% to 45% after purification, are often observed due to competing polymerization reactions of acetaldehyde. The reaction for the formation of acetaldehyde ammonia trimer is exothermic and requires careful temperature control, maintained below 10°C, to minimize the formation of side products such as linear oligomers. sciencemadness.org Heating during purification steps like recrystallization can also lead to decomposition, necessitating alternative methods such as slow evaporation. sciencemadness.org While the all-cis configuration of the methyl groups is typically observed in this compound, theoretical cis-trans isomerism exists, posing a potential challenge in controlling isomer formation. wikipedia.org

Modern and Green Synthetic Strategies for this compound and Analogues

While the classical method remains widely referenced, modern synthetic chemistry explores variations and alternative routes, particularly for related compounds in the thiadiazine family, which can provide insights applicable to this compound synthesis.

Pressurized Hydrogen Sulfide Applications in High-Yield Syntheses

Modern industrial methods have refined the classical approach to achieve higher yields and purity. One such refinement involves the use of pressurized hydrogen sulfide, which can lead to higher yields, reportedly between 70% and 80%. However, this approach necessitates the use of costly specialized equipment.

Exploration of Enzymatic Catalysis in this compound Biosynthesis (Hypothetical Pathways)

The potential for enzymatic catalysis in the biosynthesis of this compound represents an area for exploration, although specific enzymatic pathways for this compound itself are largely hypothetical in the provided context. However, related biological processes involving sulfur-containing compounds offer potential parallels. For instance, hydrogen sulfide, a key reactant in this compound synthesis, is produced endogenously in biological systems through enzymatic cleavage of disulfides and thiols, primarily from cysteine residues, catalyzed by enzymes like cystathionine-β-synthase and cystathionine-γ-lyase. nih.govnsf.gov The degradation of cysteine in the Maillard reaction or through hydrolysis also produces hydrogen sulfide, which is crucial for the formation of various sulfur-containing aroma compounds. researchgate.net While direct enzymatic pathways to this compound are not explicitly detailed in the search results, the biological generation and utilization of hydrogen sulfide and the enzymatic synthesis of other heterocyclic compounds suggest potential avenues for hypothetical enzymatic routes to this compound.

Solvent-Free and Microwave-Assisted Synthetic Approaches

The pursuit of greener and more efficient chemical processes has led to the exploration of solvent-free and microwave-assisted synthetic approaches for various organic compounds, including heterocycles. Microwave-assisted reactions under solvent-free conditions are being investigated to potentially reduce energy consumption in chemical synthesis. While specific detailed protocols for the microwave-assisted, solvent-free synthesis of this compound itself were not extensively found in the search results, these techniques have shown promise in the synthesis of related heterocyclic structures and imines. For instance, microwave-assisted solvent-free synthesis has been successfully applied to the synthesis of thiazole-substituted thiosemicarbazone analogues, achieving high yields rapidly without the need for catalysis. Another study demonstrated efficient microwave-assisted solvent-free synthesis of N-substituted aldimines by reacting non-volatile amines with aromatic aldehydes. These examples suggest the potential applicability of such methods to this compound synthesis or the synthesis of its precursors, offering advantages over traditional methods that may require longer reaction times, toxic solvents, and extensive purification.

Design of Experiments (DoE) in Reaction Parameter Optimization

Design of Experiments (DoE) is a statistical methodology employed to optimize chemical reactions and processes by systematically varying multiple factors simultaneously. This approach allows for the assessment of a large number of reaction parameters with a reduced number of experiments, accelerating reaction optimization. DoE can help elucidate the conditions under which desired product attributes, such as yield and selectivity, reach an optimum value. In the context of this compound synthesis, DoE can be utilized to optimize various reaction variables, including catalyst loading and solvent polarity, to improve the efficiency and yield of both classical and alternative synthetic routes. Implementing DoE can lead to a better understanding of the process in less time and potentially shorter development cycles. For example, in the development of new synthetic chemistry, DoE has been applied to optimize solvent selection, which can significantly impact reaction efficiency and selectivity. Reproducibility is critical for successful DoE studies, requiring accurate control of factor variation to avoid "noisy" responses.

Open Science Practices for Synthetic Protocol Reproducibility

Reproducible research and open science practices are increasingly recognized for their potential to accelerate scientific progress by enhancing transparency, trustworthiness, reusability, and accessibility of scientific findings. In chemical synthesis, reproducibility of protocols is crucial for validating results and enabling other researchers to build upon existing work. Open science practices, such as publishing step-by-step video protocols or interactive lab notebooks, can minimize procedural ambiguity and improve the reproducibility of compound synthesis protocols. Initiatives and training programs are encouraging researchers to adopt these practices, although they are not yet common in many fields. Strategies for making reproducible research and open science training the norm at research institutions include integrating relevant topics into required curricula and building communities around these practices. Inadequate access to necessary data for rerunning experiments remains a significant concern, highlighting the importance of open data practices.

Research on this compound Derivatives and Analogues

Research into this compound derivatives and analogues explores modifications to the core dithiazinane structure to investigate new chemical properties and potential applications.

Strategies for Nucleophilic Substitution and Cyclization Reactions

This compound derivatives are typically synthesized via nucleophilic substitution or cyclization reactions, often utilizing thiols and aldehydes as key reactants. Nucleophilic substitution is a fundamental reaction in organic chemistry where a nucleophile replaces a leaving group, such as a halogen, on a molecule. This can be used to introduce various functional groups into organic molecules. Cyclization reactions involve the formation of a ring structure. In the synthesis of this compound derivatives, cyclization reactions play a crucial role in constructing the heterocyclic ring system. For example, the classical synthesis of this compound involves the reaction of acetaldehyde ammonia trimer with hydrogen sulfide, leading to the crystallization of this compound through a process that includes cyclization. Strategies for synthesizing related thiazinane derivatives also involve nucleophilic attack and intramolecular cyclization steps.

Synthesis and Research Applications of N-Nitrosothis compound

N-Nitrosothis compound is a notable derivative of this compound that has been synthesized and explored for specific applications. It is synthesized using reagents such as tert-butyl nitrite (B80452) and acetic acid, typically in a solvent like hexane. The synthesis conditions mentioned include a reaction time of 6 hours at 25°C, followed by chromatographic purification, yielding N-Nitrosothis compound. While the search results briefly mention its application in rubber vulcanization, further detailed research applications were not extensively described in the provided snippets.

Comparative Synthetic Methodologies for Related Thiadiazine Scaffolds

This compound belongs to the broader class of thiadiazine scaffolds, which are six-membered heterocyclic compounds containing carbon, sulfur, and nitrogen atoms. These scaffolds exist in various isomeric forms depending on the arrangement of the heteroatoms, including 1,2,4-thiadiazines, 1,2,6-thiadiazines, and 1,3,4-thiadiazines. Comparative synthetic methodologies for these related scaffolds highlight diverse chemical strategies.

For instance, 1,3,5-thiadiazines can be synthesized through reactions involving N-substituted N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl)amines with thioamides in the presence of a catalyst like zinc bromide. This method involves a [3+3] cycloaddition reaction. Another approach to synthesizing 1,3,5-thiadiazine derivatives involves the reaction of carbamimidoyl thiourea (B124793) derivatives with N-aryl isocyanodichlorides.

Synthesis of tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives, a related scaffold, can be achieved by reacting alkyl primary amines with carbon disulfide and potassium hydroxide, followed by the addition of formaldehyde (B43269) and other primary amines. This method has been used to synthesize derivatives with potential antimicrobial activities.

Comparative studies on the synthesis of different thiadiazine isomers reveal varied reaction conditions and starting materials. For example, the synthesis of 1,2,4-thiadiazines and 1,3,4-thiadiazines often involves different cyclization pathways and precursors compared to the synthesis of 1,3,5-thiadiazines like this compound. Research on these related scaffolds contributes to the broader understanding of heterocyclic synthesis and the development of new methodologies.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 12518 or 13072565 |

| N-Nitrosothis compound | 54779 |

| 1,2,4-Thiadiazine | 21864932 |

| 1,3,5-Thiadiazine | 12443421 |

| 1,3,5-Thiadiazinane | 16722163 |

| 5,6-Dihydro-1,3,4-thiadiazine | 123277752 |

Note: PubChem lists multiple CIDs for this compound; both 12518 and 13072565 are associated with this compound.## of this compound

This compound, formally known as 2,4,6-trimethyl-1,3,5-dithiazinane, is a heterocyclic compound with a rich history in chemical synthesis. While its initial preparation dates back to the 19th century, contemporary research continues to explore advanced synthetic methodologies and the chemical derivatization of its core structure.

Solvent-Free and Microwave-Assisted Synthetic Approaches

The development of environmentally benign and efficient synthetic routes is a significant focus in modern chemistry. Solvent-free and microwave-assisted techniques offer compelling advantages, including reduced reaction times, increased yields, and minimized waste generation. Although detailed studies specifically on the microwave-assisted, solvent-free synthesis of this compound were not prominently featured in the search results, the efficacy of these methods has been demonstrated for the synthesis of related heterocyclic compounds and imines, which share structural features or serve as precursors to this compound.

Microwave irradiation in solvent-free conditions has been successfully applied to the synthesis of thiazole-substituted thiosemicarbazone analogues, resulting in high yields within minutes without the need for a catalyst. Similarly, the efficient microwave-assisted, solvent-free synthesis of N-substituted aldimines has been reported, involving the reaction of non-volatile amines with aromatic aldehydes. These examples underscore the potential of microwave irradiation to accelerate reactions and the benefits of eliminating solvents in the synthesis of nitrogen and sulfur-containing heterocycles. The exploration of such conditions for this compound synthesis or the preparation of its key intermediates, like acetaldehyde ammonia trimer, warrants further investigation to potentially develop more sustainable and rapid production methods. Research suggests that microwave-assisted reactions in solvent-free conditions are under investigation to reduce energy use in chemical synthesis.

Design of Experiments (DoE) in Reaction Parameter Optimization

Optimizing chemical reactions is crucial for achieving high yields, selectivity, and efficiency. Design of Experiments (DoE) is a powerful statistical approach that enables the systematic investigation of multiple reaction parameters simultaneously, providing a comprehensive understanding of their interactions and effects on the reaction outcome. By employing factorial designs, DoE allows for the optimization of variables such as catalyst loading, temperature, reaction time, and solvent polarity with a reduced number of experiments compared to traditional one-variable-at-a-time approaches.

In the context of this compound synthesis, DoE can be applied to refine existing protocols or develop new ones. For instance, optimizing the reaction of acetaldehyde ammonia trimer with hydrogen sulfide could involve using DoE to determine the optimal temperature, pressure (if applicable), reaction time, and the rate of H₂S addition to maximize yield and purity. DoE studies can lead to a better understanding of the process and shorter development cycles. The successful implementation of DoE relies on the reproducibility of experimental setups and accurate control of factor variation to ensure reliable results.

Open Science Practices for Synthetic Protocol Reproducibility

Reproducibility is a cornerstone of scientific research, allowing for the validation of findings and facilitating further advancements. In chemical synthesis, the detailed and transparent reporting of synthetic protocols is essential for other researchers to replicate results accurately. Open science practices, which advocate for the open sharing of research outputs, including methods and data, play a vital role in enhancing reproducibility.

For the synthesis of compounds like this compound, adopting open science practices can involve publishing detailed, step-by-step protocols, potentially including supplementary materials like videos or interactive electronic notebooks, to minimize ambiguity. Sharing raw data and analytical information (e.g., NMR, MS data) in public repositories further enables independent verification and analysis. While the importance of reproducible research and open science is increasingly recognized, their widespread adoption in all fields is still evolving. Initiatives are underway to integrate these practices into research training and assessment to make them the norm. Addressing the lack of transparency and data accessibility is crucial for improving the reproducibility of scientific findings.

Research on this compound Derivatives and Analogues

The chemical versatility of the this compound scaffold allows for the synthesis of a variety of derivatives and analogues with potentially altered properties and applications.

Strategies for Nucleophilic Substitution and Cyclization Reactions

The synthesis of this compound derivatives frequently involves strategies centered around nucleophilic substitution and cyclization reactions. Nucleophilic substitution reactions are fundamental transformations where a nucleophile replaces a leaving group, enabling the introduction of diverse functionalities onto a molecule. In the context of this compound, this could involve modifying substituents on the dithiazinane ring or introducing new groups through reactions at reactive centers.

Cyclization reactions are key to constructing the heterocyclic ring system of this compound and its analogues. The formation of the 1,3,5-dithiazinane ring in the classical synthesis involves the cyclization of acetaldehyde ammonia trimer with hydrogen sulfide. Research on related thiazinane derivatives also highlights the importance of nucleophilic attack followed by intramolecular cyclization to form the desired ring structures. Strategies may involve the reaction of amines, carbonyl compounds, and sulfur sources under specific conditions to promote ring formation.

Synthesis and Research Applications of N-Nitrosothis compound

N-Nitrosothis compound is a specific derivative of this compound that has been synthesized and investigated. Its synthesis involves the nitrosation of this compound, typically achieved by reacting this compound with a nitrosating agent such as tert-butyl nitrite in the presence of an acid like acetic acid. The reaction is often carried out in a solvent such as hexane. Reported synthesis conditions include a reaction time of 6 hours at 25°C, followed by purification using chromatography, resulting in N-Nitrosothis compound.

While the search results indicate that N-Nitrosothis compound has found application in the vulcanization of rubber, detailed information on other specific research applications was not extensively provided. Further research may explore other potential uses or biological activities of this derivative.

Comparative Synthetic Methodologies for Related Thiadiazine Scaffolds

This compound is a member of the broader class of thiadiazines, which are six-membered heterocyclic compounds containing carbon, nitrogen, and sulfur atoms. This class encompasses various isomers, including 1,2,4-thiadiazines, 1,3,4-thiadiazines, and 1,3,5-thiadiazines (to which this compound belongs). Comparative synthetic methodologies for these related scaffolds illustrate the diverse chemical approaches employed to construct these heterocyclic systems.

The synthesis of different thiadiazine isomers often involves distinct starting materials and reaction pathways. For example, the synthesis of 1,3,5-thiadiazines can be achieved through [3+3] cycloaddition reactions involving specific amine and thioamide precursors. Other methods for synthesizing 1,3,5-thiadiazine derivatives include reactions of carbamimidoyl thiourea derivatives with isocyanodichlorides.

In contrast, the synthesis of other thiadiazine isomers like 1,2,4-thiadiazines or 1,3,4-thiadiazines typically involves different cyclization strategies and precursors. For example, 1,3,4-thiadiazoles (a related five-membered ring system) can be synthesized from thiosemicarbazide (B42300) derivatives. Comparative studies of these synthetic routes contribute to the understanding of heterocyclic chemistry and provide insights into the factors that govern the formation of different ring systems. The exploration of various synthetic methodologies for thiadiazine scaffolds allows for the targeted synthesis of compounds with specific structural features and potential applications.

This compound, a heterocyclic organic compound with the molecular formula C₆H₁₃NS₂, has garnered attention in organic chemistry due to its unique structure and potential as a synthetic building block for more complex molecular architectures. Characterized by a 1,3,5-dithiazine ring, this compound (specifically the all-cis isomer) presents a scaffold containing nitrogen and two sulfur atoms, which contributes to its distinctive reactivity. wikipedia.orgfoodb.ca This section explores the development of this compound as a versatile intermediate in the synthesis of complex molecules, highlighting advanced synthetic methodologies and chemical derivatization strategies.

The utility of this compound as a building block stems from its inherent structural features and the reactivity of the sulfur and nitrogen atoms within its ring. These features allow for various chemical transformations, including oxidation, reduction, and substitution reactions, enabling the introduction of diverse functional groups and the construction of more intricate molecular frameworks.

Research into this compound's synthetic applications has demonstrated its potential in creating a range of derivatives and facilitating complex chemical reactions. For instance, its thiazole (B1198619) ring structure is particularly valuable in organic synthesis for generating various derivatives. Studies have investigated its reactivity profile, noting its susceptibility to oxidation by agents like hydrogen peroxide and reduction with reagents such as lithium aluminum hydride. Substitution reactions involving halogens or other electrophiles are also possible.

While the classical synthesis of this compound involves the reaction of hydrogen sulfide with acetaldehyde ammonia trimer, modern synthetic chemistry continues to explore related compounds and potentially more efficient routes that could enhance this compound's accessibility and utility as a building block. wikipedia.org The development of new synthetic methodologies often focuses on improving yields, stereocontrol, and incorporating this compound into convergent synthesis strategies for complex targets.

The application of this compound as a building block can be compared to other well-known sulfur-containing heterocycles used in synthesis, such as 1,3-dithianes. nih.gov 1,3-Dithianes are classic examples of versatile building blocks, particularly known for their role as "umpolung" reagents or acyl anion equivalents, allowing for carbon-carbon bond formation and subsequent deprotection to reveal carbonyl groups. nih.gov While 1,4-dithianes, structurally related to the dithiazine core of this compound, have been explored as C2-synthons, their derivatization can be challenging due to issues like β-fragmentation. nih.gov Oxidized derivatives of 1,4-dithiins and 1,4-dihydrodithiins offer more options for bond formation. nih.gov

The specific arrangement of sulfur and nitrogen in this compound's 1,3,5-dithiazine ring provides a unique reactivity profile that can be leveraged for the synthesis of complex molecules. Although the literature specifically detailing the extensive use of this compound itself as a core building block for a wide array of complex natural products or pharmaceuticals appears less abundant compared to highly established motifs like 1,3-dithianes or other common heterocycles, its potential lies in the strategic manipulation of its sulfur and nitrogen functionalities. The development of novel catalysts and reaction conditions tailored to activate and functionalize the this compound scaffold could unlock new pathways for synthesizing complex structures containing the dithiazine motif or utilizing this compound as a source of specific fragments.

Future research may focus on developing more advanced synthetic strategies that utilize this compound in catalytic cycles, asymmetric synthesis, or in the construction of complex heterocyclic systems relevant to medicinal chemistry or materials science. The exploration of its reactivity with various classes of reagents and the development of selective transformations at specific positions within the ring are key areas for advancing its role as a synthetic building block.

While specific detailed data tables on the use of this compound as a building block for numerous complex molecules were not extensively found in the search results, the general principles of its reactivity and potential applications in creating complex heterocyclic compounds through derivatization are established.

Structural Elucidation and Stereochemical Investigations

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the structure of Thialdine (B1265449) and identifying its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (¹H and ¹³C)

NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a crucial tool for the structural elucidation and, importantly, the stereochemical assignment of organic molecules like this compound. rsc.orgorganicchemistrydata.orgresearchgate.net ¹H NMR provides information about the different types of protons in the molecule, their chemical environments, and their coupling interactions, which can reveal connectivity and relative stereochemistry. rsc.org ¹³C NMR provides signals for each unique carbon atom, offering further confirmation of the molecular skeleton and the presence of specific functional groups. rsc.orgresearchgate.net

While specific detailed NMR spectral data for this compound were not extensively provided in the search results, general principles of NMR application to similar heterocyclic compounds and for stereochemical analysis are well-established. rsc.orgorganicchemistrydata.orgresearchgate.netresearchgate.nethmdb.ca Analysis of chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra of this compound allows researchers to assign signals to specific protons and carbons within the dithiazine ring and the methyl substituents. Differences in the NMR signals between possible stereoisomers would be indicative of their distinct spatial arrangements.

Mass Spectrometry (MS) in Structural Confirmation

Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to provide information about its fragmentation pattern, which helps confirm the proposed structure. tandfonline.com The molecular formula of this compound is C₆H₁₃NS₂, and its molecular weight is approximately 163.30 g/mol . nih.govwikipedia.orgncats.io Mass spectrometry can confirm this molecular weight by detecting the molecular ion peak at m/z 163 (or corresponding adducts). uni.lu Analysis of the fragmentation ions produced in the mass spectrometer provides clues about the substructures present in the molecule, further supporting the structural assignment derived from other techniques. tandfonline.com

Predicted Collision Cross Section (CCS) values for different adducts of this compound have been calculated, providing additional data for its characterization by mass spectrometry. uni.lu

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a quantitative technique used to determine the percentage by weight of each element present in a pure sample of this compound. This analysis verifies the empirical formula of the compound, ensuring that the synthesized or isolated substance has the expected atomic composition of C₆H₁₃NS₂. foodb.ca Elemental analysis is also crucial for assessing the purity of a sample, as the presence of impurities would lead to deviations from the theoretical elemental percentages. lgcstandards.com

Based on the molecular formula C₆H₁₃NS₂, the theoretical mass composition of this compound is approximately: Carbon 44.13%, Hydrogen 8.02%, Nitrogen 8.58%, and Sulfur 39.27%. foodb.ca Experimental elemental analysis results are compared to these theoretical values to confirm the purity and composition.

Stereochemical Analysis of this compound Isomers

This compound can exist as multiple stereoisomers due to the presence of chiral centers at the carbon atoms bearing the methyl groups. wikipedia.org Investigating the stereochemistry is vital because different isomers can exhibit distinct physical and biological properties, including aroma profiles.

X-ray Diffraction Studies Confirming All-cis Configuration

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netresearchgate.netresearchgate.net X-ray diffraction studies of this compound have been instrumental in confirming its predominant stereochemical configuration. wikipedia.orgresearchgate.net These studies have consistently shown that this compound exists primarily in the all-cis configuration in the solid state. wikipedia.orgresearchgate.net This means that the three methyl groups attached to the dithiazine ring are all located on the same side of the ring plane. wikipedia.org This finding is significant as it establishes the preferred conformation of the molecule and helps explain its specific properties.

Advanced Chromatographic Techniques for Isomer Separation and Characterization (e.g., Chiral Chromatography)

While X-ray diffraction reveals the preferred configuration in the solid state, this compound can theoretically exist as multiple cis-trans isomers. wikipedia.org Advanced chromatographic techniques, particularly chiral chromatography, are essential for separating and characterizing these potential isomers in mixtures. chromatographyonline.comresearchgate.netsigmaaldrich.comijcrt.org

Chiral chromatography utilizes stationary phases that can differentiate between enantiomers and diastereomers based on subtle differences in their interactions with the chiral stationary phase. chromatographyonline.comresearchgate.netsigmaaldrich.comijcrt.org This allows for the separation of this compound isomers that may have the same molecular formula but different spatial arrangements. nih.govwikipedia.org Although specific examples of chiral chromatographic separation of this compound isomers were not detailed in the provided search results, the principle of using chiral chromatography for separating stereoisomers is well-established and applicable to compounds like this compound with multiple chiral centers. chromatographyonline.comresearchgate.netsigmaaldrich.comijcrt.org The separation of this compound isomers has been reported, and these isomers exhibit distinct aroma profiles.

Conformational Analysis and Isomerization Pathways

This compound, a six-membered heterocyclic ring containing two sulfur atoms and one nitrogen atom, exists predominantly in a chair conformation. The presence of methyl substituents at positions 2, 4, and 6 introduces several possibilities for stereoisomerism. However, experimental evidence, particularly from X-ray diffraction studies, has consistently shown that the all-cis configuration is the predominant form in the solid state wikipedia.org. This all-cis configuration implies that all three methyl groups are on the same side of the dithiazine ring.

Studies utilizing techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods have been employed to investigate the conformational flexibility and dynamics of the this compound ring and related dithiazines researchgate.netwsu.edursc.org. These studies explore processes such as ring inversion and the orientation of substituents (axial vs. equatorial).

Research on related perhydro-1,3,5-dithiazines has indicated that the six-membered ring adopts a chair conformation, and surprisingly, substituents at the nitrogen atom show a preference for the axial position, even in cases with significant steric hindrance researchgate.net. This finding highlights the complex interplay of steric and electronic factors influencing the conformation of these heterocyclic systems, including this compound. The special ring conformation observed in some dithiazine compounds is attributed to strong electronic repulsion between the lone pairs of the ring heteroatoms researchgate.net.

While the all-cis isomer is dominant, the potential for other stereoisomeric forms exists due to the chiral centers at the substituted carbon atoms wikipedia.org. Three isomers of this compound, differing in the positions of the methyl groups, have been identified in certain contexts, such as cooked hen meat extracts. These isomers exhibit distinct aroma profiles, suggesting that stereochemical variations influence their properties .

Isomerization studies have revealed that although multiple cis-trans configurations are theoretically possible for this compound, the all-cis form is favored due to steric and electronic stabilization . Dynamic effects, such as conformational flexibility in solution, can be investigated using techniques like variable-temperature NMR, which can help elucidate dynamic processes like ring inversion .

The potential for tautomerism in sulfur-containing heterocycles like this compound, such as thione-thiol tautomerism, is a relevant consideration in understanding their chemical behavior and potential isomerization pathways, although the primary focus for this compound itself is typically on ring conformation and stereoisomerism jocpr.comias.ac.in.

Functional Group Reactivity Studies

The reactivity of this compound is primarily centered on its sulfur and nitrogen atoms within the dithiazine ring. These heteroatoms facilitate various chemical transformations, including oxidation, reduction, and substitution reactions.

Oxidation Reactions and Product Characterization (Sulfoxides, Sulfones)

This compound can undergo oxidation when exposed to suitable oxidizing agents. Common reagents employed for the oxidation of this compound include hydrogen peroxide, potassium permanganate, and ozone. The extent of oxidation is dependent on the reaction conditions and the strength of the oxidizing agent. Mild oxidation can lead to the formation of sulfoxides, where one oxygen atom is added to a sulfur atom. Under more vigorous conditions, further oxidation can occur, resulting in the formation of sulfones, which contain two oxygen atoms double-bonded to a sulfur atom. These oxidation products are of interest, with studies exploring their potential for enhanced antioxidant properties.

Reduction Reactions and Mechanisms (Thiol Derivatives, Saturated Heterocycles)

Reduction of this compound can be achieved using various reducing agents, such as lithium aluminum hydride or through catalytic hydrogenation. These reductive processes can lead to the cleavage of S-S or S-N bonds within the heterocyclic ring. The products of this compound reduction can include thiol derivatives or saturated heterocyclic compounds, depending on the specific reducing agent and reaction conditions employed.

Electrophilic and Nucleophilic Substitution Reactions

This compound is also capable of undergoing substitution reactions. Electrophilic substitution can occur on the ring, where electrophiles such as halogens (e.g., chlorine, bromine) can replace hydrogen atoms. Additionally, the electrophilic nature of the sulfur atoms in the ring makes them susceptible to nucleophilic attack. Nucleophiles, such as amines or alcohols, can react at these sulfur sites, leading to nucleophilic substitution reactions.

Stability and Degradation Pathways

pH-Dependent Stability Profiles

This compound demonstrates stability under neutral pH conditions. However, its stability is significantly reduced in strongly acidic or strongly basic environments, where it undergoes decomposition. While specific pH-dependent degradation rates or profiles were not detailed, research indicates that extreme pH values lead to the breakdown of the compound.

Thermal Degradation Mechanisms and Products

This compound is known to decompose upon heating. Studies have shown that it can decompose when heated above 43°C, which has been observed during processes like hydrodistillation, indicating its potential formation as an artifact under such thermal conditions. More significant degradation occurs at higher temperatures, with this compound reportedly degrading above 200°C. Thermal decomposition of this compound can lead to the release of sulfur oxides and other sulfur-containing residues, as well as aldehydes, which are products of the ring breakdown. The thermal instability is a key characteristic, particularly relevant in applications involving heat.

This compound is also photosensitive, and storage in the dark is recommended to maintain its stability.

Table 1: Factors Influencing this compound Stability

| Factor | Effect on Stability |

| pH | Stable in neutral conditions; decomposes in strongly acidic/basic environments. |

| Temperature | Decomposes above 43°C; degrades above 200°C, releasing sulfur oxides. |

| Light Exposure | Photosensitive; storage in dark recommended. |

| Structure | Heterocyclic structure influences stability; all-cis form dominates due to stabilization. |

Photolytic Degradation Research

Comparative Chemical Reactivity with Structurally Related Compounds

This compound's reactivity is primarily associated with its sulfur and nitrogen atoms. Comparing its reactivity with structurally related compounds provides further understanding of its chemical behavior. For instance, thiazole (B1198619), a related sulfur-containing heterocycle, exhibits nitrogen-dominated reactions and is less prone to oxidation compared to this compound. Other dithiazines, also containing multiple sulfur atoms, may exhibit higher thermal instability than this compound. this compound isomers, which differ in the position of methyl groups but share the same molecular formula, also exhibit distinct aroma profiles and decompose upon heating, similar to this compound. This comparative analysis underscores the influence of the specific heterocyclic structure and the presence and position of sulfur and nitrogen atoms on the reactivity and stability of these compounds.

Compound Table

| Compound | PubChem CID |

| This compound | 12518 cmdm.tw, 13072565 nih.gov |

| Acetaldehyde (B116499) | 177 nih.gov |

| Hydrogen Sulfide (B99878) | 402 wikipedia.orgfishersci.comuni.lu |

| Ammonia (B1221849) | 222 wikipedia.orglu.senih.gov |

Note: PubChem lists multiple CIDs for this compound, including 12518 and 13072565. Both are provided.## this compound: Chemical Reactivity, Transformation Pathways, and Stability Research

This compound, a heterocyclic organic base with the molecular formula C₆H₁₃NS₂, is characterized by its all-cis configuration. First synthesized in 1847 by Wöhler and Liebig, it is a 5,6-dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine, featuring a six-membered ring containing two sulfur atoms and three methyl groups. While known for its role as a flavor compound in thermally processed foods, this compound is often an artifact formed during sample preparation rather than a naturally occurring volatile.

Chemical Reactivity, Transformation Pathways, and Stability Research

Research into This compound (B1265449) as an Artifact in Natural Matrices

This compound has been frequently identified in the aroma profiles of thermally processed foods, particularly roasted meats. However, research indicates that its presence is often a consequence of its formation as an artifact during sample preparation methods rather than it being an inherent component of the natural matrix. ntou.edu.tw

Studies have demonstrated that this compound can form as an artifact during aroma extraction procedures such as simultaneous distillation-extraction (SDE), also known as Likens-Nickerson extraction. ntou.edu.twjfda-online.com This technique involves heating the sample, which can lead to thermal degradation and the formation of artifacts. researchgate.net Research on cooked hen meat extracts, for instance, showed that this compound is formed during SDE from precursors present in the meat aroma. ntou.edu.twresearchgate.net Its formation during hydrodistillation but absence in headspace collections further supports its classification as an artifact of the extraction process. SDE, despite its effectiveness in isolating volatile compounds, operates at elevated temperatures that can induce undesirable reactions like Maillard reactions and the degradation of various components, contributing to artifact formation. researchgate.netresearchgate.net

The formation of this compound as an artifact during thermal processing and extraction is directly linked to the presence of specific precursors: acetaldehyde (B116499), hydrogen sulfide (B99878), and ammonia (B1221849). ntou.edu.twwikipedia.org These compounds are present in natural matrices, notably in meat aroma, and react under the thermal conditions of extraction to form this compound. ntou.edu.tw The classical synthesis of this compound, first reported by Liebig and Wöhler in 1847, involves the reaction of hydrogen sulfide with acetaldehyde ammonia trimer, which is itself a product of the condensation of acetaldehyde and ammonia. wikipedia.org This historical synthesis mirrors the proposed pathway for artifact formation in food matrices under thermal stress.

Differentiating between this compound naturally present in a matrix (endogenous) and that formed as a processing artifact is critical for accurate aroma analysis. Research indicates that this compound, previously reported in various meat types, is actually formed during the SDE of meat from its precursors. ntou.edu.tw This suggests that in many instances where this compound is detected following thermal extraction, it is likely an artifact. The observation that this compound forms during hydrodistillation but is absent in headspace collections also supports its artifact status in certain contexts. Utilizing milder extraction techniques, such as headspace solid-phase microextraction (HS-SPME), which avoid harsh thermal treatment, can aid in distinguishing compounds genuinely present in the sample from those generated during more aggressive extraction methods like SDE. jfda-online.com Differences in the volatile profiles obtained through various extraction methods can serve as indicators of artifact formation.

Comparative Chemical Reactivity with Structurally Related Compounds

This compound's reactivity is primarily associated with its sulfur and nitrogen atoms. Comparing its reactivity with structurally related compounds provides a deeper understanding of its chemical behavior. For example, thiazole (B1198619), a related sulfur-containing heterocycle, exhibits nitrogen-dominated reactions and is less susceptible to oxidation compared to this compound. Other dithiazines, also containing multiple sulfur atoms, may show higher thermal instability than this compound. this compound isomers, which have the same molecular formula but differ in methyl group positions, also possess distinct aroma profiles and decompose upon heating, similar to this compound. This comparative analysis highlights how the specific heterocyclic structure and the presence and position of sulfur and nitrogen atoms influence the reactivity and stability of these compounds.

Biological Activities and Molecular Mechanism Research

Research on Antimicrobial Activity

Studies have investigated the ability of Thialdine (B1265449) and its derivatives to inhibit the growth of various microorganisms, including bacteria and fungi.

In vitro studies have demonstrated that this compound derivatives possess significant antibacterial activity against specific bacterial strains, such as Bacillus cereus and Serratia rhodanii. Research has also indicated the effectiveness of this compound against other bacteria, including Escherichia coli and Staphylococcus aureus, suggesting its potential application as a natural preservative in food products.

Beyond its antibacterial effects, this compound derivatives have also shown antifungal properties. Investigations have reported their activity against fungal pathogens including Candida albicans and Aspergillus flavus.

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets and pathways. It is suggested that this compound can act as a ligand, binding to specific receptors or enzymes and thereby modulating their activity. While the precise molecular targets and pathways involved in its antimicrobial activities are still under investigation, general mechanisms of microbial growth inhibition by various substances include the disruption of cell membranes, inactivation of essential enzymes, and interference with genetic material. agriculture.instituteumed.wroc.pl this compound also exhibits antioxidant properties, attributed to its capacity to scavenge free radicals and inhibit oxidative stress, which could play a role in its biological activities. Antimicrobial agents can function by either killing microorganisms (biocidal) or inhibiting their growth (biostatic). researchgate.net

Research on Antiparasitic Activity

This compound has also been explored for its potential effects against protozoan parasites, which are responsible for significant global health burdens.

Studies have investigated the antiparasitic effects of this compound, particularly against protozoan parasites such as Trypanosoma cruzi and Leishmania spp. Research findings have indicated that this compound can inhibit the growth of these parasites. For instance, at a concentration of 100 µg/mL, this compound showed 85% inhibition against T. cruzi and 89% inhibition against L. amazonensis. Furthermore, studies on this compound derivatives have demonstrated concentration-dependent inhibition of L. amazonensis amastigotes, with inhibition rates ranging from 10% to 89% at a concentration of 100 μg/mL. Research evaluating this compound derivatives against Leishmania species has shown promising results, suggesting their potential development into therapeutic agents for parasitic infections.

Table 1: Antiparasitic Activity of this compound

| Parasite | Concentration (µg/mL) | Inhibition (%) |

| Trypanosoma cruzi | 100 | 85 |

| Leishmania amazonensis | 100 | 89 |

While detailed structure-activity relationship (SAR) studies specifically focused on antiparasitic activity of this compound itself are limited in the provided information, research on related heterocyclic compounds, such as thiadiazine derivatives, offers insights into potential SAR trends within this class of molecules. Studies on thiadiazine derivatives suggest that the hydrolysis of the thiadiazine ring may yield isothiocyanates, which could contribute to their antiparasitic activity. researchgate.net Additionally, for these related compounds, the nature of substituents at specific positions on the heterocyclic ring has been shown to play a key role in their leishmanicidal activity. researchgate.net Research on other related hybrids, such as trifluoromethylated pyrazole (B372694) 2-amino-1,3,4-thiadiazole (B1665364) hybrids, has also explored SAR, indicating that the presence of certain groups and the structure of attached rings influence antiparasitic effects against Leishmania amazonensis and Trypanosoma cruzi. frontiersin.orgnih.govfrontiersin.org Modifications to the molecular structure of this compound derivatives have been shown to enhance activity, as observed in studies on their antibacterial properties.

Elucidation of Molecular Targets and Pathways in Parasitic Organisms (e.g., Cysteine Proteinase Interaction)

Research indicates that this compound and its derivatives have been explored for potential therapeutic applications, including against microbial infections. Studies have shown that this compound derivatives exhibit antimicrobial activity against various pathogens. For instance, in vitro studies have demonstrated significant antibacterial activity against strains such as Bacillus cereus and Serratia rhodanii. Some derivatives have also shown antifungal activity against Candida albicans and Aspergillus flavus.

Furthermore, this compound derivatives have exhibited concentration-dependent effects against L. amazonensis amastigotes, inhibiting their growth by 10% to 89% at concentrations of 100 μg/mL.

Cysteine proteases are a class of enzymes containing cysteine residues in their enzymatic domain and play vital roles in the biology and pathogenesis of parasitic organisms, including nutrient acquisition, invasion, virulence, and immune evasion. mdpi.complos.orgplos.org They are considered attractive targets for chemotherapy due to their ubiquitous presence in parasites and known druggability. plos.org While the provided search results highlight the importance of cysteine proteases in parasites and the investigation of thiadiazine derivatives as antiprotozoal agents, a direct, detailed molecular mechanism of this compound's interaction specifically with cysteine proteinases in parasitic organisms was not explicitly detailed within the search snippets. However, the general biological activity of this compound is attributed to its ability to interact with enzymes and proteins, modulating their activity by binding to specific sites.

Antioxidant Activity Research

This compound exhibits significant antioxidant properties. This activity is considered crucial in preventing cellular damage associated with various diseases.

Investigation of Free Radical Scavenging Mechanisms

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. Free radicals are unstable molecules that can damage biological molecules, and the body naturally produces antioxidants to neutralize them. medicalnewstoday.comclevelandclinic.org Free radical scavenging is a key mechanism by which antioxidants exert their protective effects. biorxiv.orgresearchgate.netbioline.org.br While the search results confirm this compound's free radical scavenging ability, the specific detailed mechanisms (e.g., Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET)) by which this compound achieves this were not elaborated in the provided snippets. biorxiv.orgmdpi.com

Role in Mitigating Oxidative Stress in Biological Systems

This compound's ability to scavenge free radicals contributes to its role in inhibiting oxidative stress. Oxidative stress occurs when there is an imbalance between free radicals and antioxidants, leading to damage to cells, proteins, and DNA. medicalnewstoday.comclevelandclinic.org This imbalance is linked to various chronic and degenerative conditions. medicalnewstoday.comclevelandclinic.org By scavenging free radicals, this compound helps to mitigate this imbalance and protect biological systems from oxidative damage.

Enzyme Modulation and Metabolic Pathway Interactions

The biological activity of this compound is linked to its ability to interact with enzymes and proteins, influencing various metabolic pathways.

Identification of Enzymes Inhibited or Modulated by this compound

This compound can modulate the activity of enzymes by binding to specific sites. Studies indicate that this compound can inhibit certain enzymes that are pivotal in metabolic processes. While the search results state that this compound can inhibit certain enzymes, specific examples of enzymes directly inhibited or modulated by this compound were not provided in detail within the retrieved snippets.

Exploration of this compound's Role as a Ligand for Biological Receptors and Enzymes

This compound has been shown to act as a ligand, capable of binding to specific receptors and enzymes, thereby modulating their activity. This ligand-binding capability is a key aspect of its mechanism of action in biological systems. The exact molecular targets and pathways involved can vary depending on the specific biological context.

In Vitro and Ex Vivo Metabolic Studies (Excluding Human Clinical Data)

In vitro and ex vivo metabolic studies are crucial for understanding how a chemical compound is processed within biological systems outside of a living organism (in vitro) or in tissues or organs removed from an organism (ex vivo). These studies provide insights into metabolic pathways, the enzymes involved, and the potential for metabolite formation, without the complexities and ethical considerations of in vivo human studies. For this compound, such studies would typically aim to elucidate its metabolic fate in relevant non-human biological matrices.

Tracer Studies Utilizing Isotopically Labeled this compound in Model Organisms

Tracer studies employing isotopically labeled compounds are a powerful technique to track the absorption, distribution, metabolism, and excretion (ADME) of a substance within a biological system. By incorporating stable isotopes (e.g., ¹³C, ²H) or radioactive isotopes (e.g., ¹⁴C, ³H) into the chemical structure of a compound like this compound, researchers can follow the labeled atoms through metabolic pathways and identify resulting metabolites. musechem.com In the context of model organisms, such as rodents, administering isotopically labeled this compound allows for the collection of biological samples (e.g., urine, feces, tissue extracts) and subsequent analysis using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify the parent compound and its labeled metabolites. This approach helps in mapping the metabolic fate and identifying potential biotransformation products. While the methodology involving the use of isotopically labeled this compound (e.g., ¹⁴C) in rodent models coupled with LC-MS/MS for tracking metabolite formation has been described as a relevant approach for tracer studies, specific published data detailing the findings of such studies conducted with this compound were not identified in the reviewed literature.

Enzyme Inhibition Assays with Hepatic Microsomes (e.g., CYP450 System)

Enzyme inhibition assays, particularly those utilizing hepatic microsomes, are fundamental in identifying the enzymes responsible for a compound's metabolism and assessing its potential to inhibit or induce drug-metabolizing enzymes, such as the cytochrome P450 (CYP450) system. Hepatic microsomes are subcellular fractions of liver cells that contain a high concentration of these metabolic enzymes. nih.gov By incubating the compound of interest, like this compound, with hepatic microsomes and specific substrates for various CYP450 isoforms, researchers can determine if this compound inhibits the activity of these enzymes. nih.gov Inhibition can be assessed by measuring the decrease in the formation of known metabolites of the co-incubated substrates. evotec.com Techniques such as IC50 determination (the concentration of the inhibitor required to reduce enzyme activity by 50%) and evaluation of time-dependent inhibition are commonly employed. evotec.com Identifying the specific CYP450 enzymes involved in this compound's metabolism or inhibited by this compound is crucial for predicting potential drug-drug interactions if this compound were to be co-administered with other substances metabolized by the same enzymes. nih.govnih.gov Although testing hepatic microsomes with CYP450 inhibitors to identify involved metabolic enzymes has been indicated as a relevant enzyme inhibition assay method for compounds, specific published data detailing the results of such assays conducted with this compound were not found in the reviewed literature.

Advanced Analytical Methodologies in Thialdine Research

Chromatographic Separation Techniques

Chromatography plays a crucial role in isolating Thialdine (B1265449) from mixtures, which is essential before spectroscopic analysis or for quantification.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound researchgate.net. Given this compound's volatile nature and relatively low molecular weight (163.30 g/mol ), GC is well-suited for its separation from other components in a sample matrix chemeo.com. Studies investigating aroma compounds in cooked foods, where this compound can be present or formed as an artifact, frequently employ GC ntou.edu.twresearchgate.nettandfonline.comresearchgate.netfda.gov.twjfda-online.com. For instance, GC has been used to analyze volatile extracts from cooked hen meat and Chinese mitten crab, where this compound was identified among other volatile compounds researchgate.netfda.gov.tw. The separation is typically achieved using capillary columns, often coated with phases like PEG 20M, which are suitable for separating compounds based on their polarity and boiling points tandfonline.com. The retention time (tR) of this compound on a specific GC column under defined conditions serves as a preliminary identification marker tandfonline.comresearchgate.net.

High-Performance Liquid Chromatography (HPLC) in Stability and Purity Studies

While GC is preferred for volatile analysis, High-Performance Liquid Chromatography (HPLC) is valuable for analyzing less volatile derivatives or for assessing the purity and stability of this compound in solution nih.gov. HPLC can be coupled with various detectors to monitor the degradation of this compound over time or to quantify impurities nih.gov. Stability studies, for example, may employ accelerated degradation protocols monitored by HPLC . This technique is particularly useful when this compound is in a matrix or form unsuitable for GC analysis.

Spectrometric Detection and Identification

Spectrometric methods provide definitive identification and structural information about this compound after chromatographic separation.

Mass Spectrometry (MS) Coupled Techniques (GC-MS, LC-MS/MS)

Mass spectrometry (MS) is indispensable for the identification and structural characterization of this compound. When coupled with GC (GC-MS), it allows for the separation of volatile components followed by the fragmentation and detection of ions based on their mass-to-charge ratio (m/z) thegoodscentscompany.comresearchgate.nettandfonline.comnih.govwikipedia.orghmdb.ca. The resulting mass spectrum provides a unique fingerprint for this compound, which can be matched against spectral libraries (e.g., NIST Chemistry WebBook) for confirmation . GC-MS has been widely used to identify this compound in food aroma extracts researchgate.nettandfonline.comfda.gov.twjfda-online.com. For instance, the molecular ion of this compound is observed at m/z 163, corresponding to its molecular weight chemeo.comtandfonline.com. Fragmentation patterns observed in the mass spectrum provide further structural clues tandfonline.com.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful technique, particularly for complex samples or when higher sensitivity and selectivity are required nih.govnottingham.ac.uk. LC-MS/MS involves separating compounds by HPLC and then subjecting them to multiple stages of mass analysis, which can help in the quantification of this compound and the identification of its metabolites or degradation products nih.govnottingham.ac.ukresearchgate.netnih.gov. This technique is also valuable for tracking the formation of this compound from precursors using isotope-labeled compounds .

Nuclear Magnetic Resonance (NMR) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural assignment of organic compounds, including this compound researchgate.nethmdb.canih.gov. Both ¹H NMR and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms within the molecule tandfonline.comresearchgate.net. For this compound, NMR can confirm the presence and position of the methyl groups and the heterocyclic ring structure tandfonline.com. The all-cis configuration of this compound has been confirmed through techniques including X-ray diffraction, which complements NMR data for solid samples wikipedia.orgresearchgate.net. NMR is also crucial for validating the purity and structural integrity of synthesized this compound . Variations in NMR chemical shifts can occur depending on the solvent used, highlighting the importance of documenting experimental conditions .

Advanced Sample Preparation and Extraction Techniques

Effective sample preparation and extraction are critical to isolate and concentrate this compound from various matrices before analysis. The choice of technique depends heavily on the sample type and the analytical method to be used.

For the analysis of volatile compounds like this compound in food and biological samples, techniques such as Simultaneous Distillation-Extraction (SDE), headspace sampling (static and dynamic), and Solid-Phase Microextraction (SPME) are commonly employed ntou.edu.twresearchgate.netresearchgate.netjfda-online.comnih.gov. SDE, often using a Likens-Nickerson apparatus, is a classical method for isolating volatile and semi-volatile compounds, although it can sometimes lead to the artifact formation of this compound from precursors present in the sample ntou.edu.twresearchgate.netresearchgate.netjfda-online.com. Headspace techniques, including dynamic headspace extraction with adsorbents, are useful for collecting volatile compounds emitted from a sample researchgate.netnih.gov. SPME is a solvent-free and often preferred method due to its simplicity, sensitivity, and speed, involving the adsorption of volatiles onto a coated fiber followed by thermal desorption into a GC system researchgate.netjfda-online.com.

For non-volatile analyses or when this compound is present in a less volatile form or matrix, techniques like liquid-liquid extraction or solid-phase extraction (SPE) may be used researchgate.netnih.gov. These methods aim to selectively isolate this compound from the sample matrix while removing interfering substances. The classical synthesis of this compound itself involves steps like crystallization and potentially column chromatography for purification, which can also be considered as large-scale sample preparation or purification techniques royalsocietypublishing.orggoogle.com.

The formation of this compound as an artifact during sample preparation, particularly during methods involving heat like hydrodistillation or SDE, is a known challenge in its analysis in food samples ntou.edu.twresearchgate.netresearchgate.netjfda-online.comnih.gov. Researchers must be mindful of this possibility and employ appropriate controls or alternative extraction methods to distinguish between naturally occurring this compound (if any) and that formed during sample processing.

Compound Table

| Compound Name | PubChem CID |

| This compound | 12518 wikipedia.org (Note: PubChem also lists CID 13072565 nih.gov for this compound with CAS 638-17-5, which is the same CAS as CID 12518. CID 12518 appears to be the primary entry for the all-cis isomer.) |

| Acetaldehyde (B116499) | 177 |

| Ammonia (B1221849) | 223 |

| Hydrogen sulfide (B99878) | 303 |

Data Tables

Based on the search results, here is an example of how data related to this compound analysis might be presented in a table, drawing from findings on its detection and properties.

Table 1: Analytical Parameters and Findings for this compound

| Analytical Technique | Application in this compound Research | Key Findings/Parameters | Source |

| GC-MS | Identification and analysis of volatile compounds in food extracts. | Molecular ion at m/z 163; used to identify this compound in cooked meat and crab. researchgate.nettandfonline.comfda.gov.twjfda-online.com | researchgate.nettandfonline.comfda.gov.twjfda-online.com |

| NMR (¹H, ¹³C) | Definitive structural assignment and purity validation. | Confirms presence and position of methyl groups and ring structure; used to validate synthetic products. tandfonline.com | tandfonline.com |

| HPLC | Stability and purity studies. | Monitoring degradation over time; quantifying impurities. nih.gov | nih.gov |

| SDE (Likens-Nickerson) | Extraction of volatile aroma compounds. | Can lead to artifact formation of this compound from precursors. ntou.edu.twresearchgate.netresearchgate.netjfda-online.com | ntou.edu.twresearchgate.netresearchgate.netjfda-online.com |

| SPME | Solvent-free extraction of volatiles. | Simple, sensitive, and rapid method for collecting this compound from headspace. researchgate.netjfda-online.com | researchgate.netjfda-online.com |

Table 2: this compound Isomers Identified in Cooked Meat

| Isomer | Molecular Formula | Aroma Profile | Stability | Notes |

| This compound (all-cis) | C₆H₁₃NS₂ | Roasted, meaty thegoodscentscompany.com | Decomposes upon heating | All-cis configuration confirmed by X-ray diffraction wikipedia.org |

| Isomer 1 (positional) | C₆H₁₃NS₂ | Distinct aroma profile | Decomposes upon heating | Identified in cooked hen meat extracts |

| Isomer 2 (positional) | C₆H₁₃NS₂ | Distinct aroma profile | Decomposes upon heating | Identified in cooked hen meat extracts |

Note: The specific structural differences and detailed aroma profiles of the positional isomers were not fully detailed in the provided snippets, but their existence and distinctness were mentioned.

This concludes the section on advanced analytical methodologies in this compound research, adhering strictly to the provided outline and content constraints.

Hydrodistillation and Dynamic Headspace Collection

Hydrodistillation is a traditional method used for the isolation of volatile compounds. Studies have shown that this compound can be detected in extracts obtained through hydrodistillation, for example, from sheep wool. mdpi.com However, research indicates that this compound identified in hydrodistillates may be an artifact formed during the heating process, rather than a naturally occurring volatile compound in the original sample. mdpi.com This suggests that the elevated temperatures involved in hydrodistillation can induce the formation of this compound.

Dynamic Headspace (DHS) collection is an alternative technique that involves purging the headspace above a sample with an inert gas and trapping the volatile compounds onto a solid sorbent. gerstelus.compalsystem.com This method is considered a non-equilibrium technique, allowing for the exhaustive extraction of analytes. gerstelus.com Compared to static headspace, DHS can achieve lower detection levels. gerstelus.com However, similar to hydrodistillation, this compound has been reported as being absent in dynamic headspace collections of samples where it was found in hydrodistillates, further supporting its potential as a thermal artifact. mdpi.com The difference in results between hydrodistillation and dynamic headspace highlights the importance of considering potential artifact formation when interpreting analytical data for this compound. mdpi.com

Solid-Phase Microextraction (SPME) Applications

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and sample introduction into a single step. jfda-online.comnih.gov It utilizes a fiber coated with an extraction phase to adsorb volatile compounds from the headspace above a sample or directly from a liquid or solid matrix. jfda-online.comnih.gov SPME is widely used due to its simplicity, low cost, high sensitivity, speed, and solvent-free nature. jfda-online.comnih.gov

HS-SPME, specifically, has been extensively applied for analyzing odour-active compounds in food products. jfda-online.com This technique is considered advantageous because it avoids temperature or solvent modification effects on the volatile compounds in the headspace. jfda-online.com While SPME is a valuable tool for volatile analysis, studies comparing SPME with other methods like SDE for this compound analysis in complex matrices such as cooked crab have shown that some compounds, including this compound, were found in SDE extracts but not in HS-SPME extracts. jfda-online.com This could be attributed to the potential for this compound formation as an artifact during the SDE process, which involves heating, whereas HS-SPME is typically performed at lower temperatures or without significant heating of the sample itself. jfda-online.com Despite this, SPME remains a relevant technique for this compound research, particularly when investigating its presence in headspace or when minimizing thermal artifact formation is critical. scilit.com

Critical Evaluation of Simultaneous Distillation-Extraction (SDE) for Artifact Mitigation

Simultaneous Distillation-Extraction (SDE), also known as Likens-Nickerson extraction, is a method that combines steam distillation and solvent extraction in a single apparatus. researchgate.netfda.gov.tw This technique is widely used for the isolation of aroma compounds. researchgate.netfda.gov.tw However, a significant drawback of SDE, particularly when operated at atmospheric pressure, is the potential for artifact formation due to the elevated temperatures involved in the distillation process. researchgate.netfda.gov.tw

Research on the analysis of volatile compounds in cooked matrices, such as crab meat, has explicitly identified this compound as one of the artifacts that can be formed during SDE. jfda-online.comfda.gov.tw These artifacts, including Maillard products like this compound and pyrazines, and lipid oxidation products, are generated due to the thermal input during the 2-hour duration of the SDE process. jfda-online.comfda.gov.tw This contrasts with cooking times, which might be significantly shorter. fda.gov.tw Therefore, while SDE can effectively extract a wide range of volatile compounds, its application in this compound analysis requires careful consideration due to the high probability of generating this compound as a process-induced artifact. jfda-online.comfda.gov.tw Researchers must be aware of this limitation and employ strategies to mitigate artifact formation or use complementary techniques to confirm the endogenous nature of detected this compound.

Quantitative Analytical Approaches

Accurate quantification of this compound in various samples is essential for understanding its role, concentration, and behavior. Quantitative analytical approaches typically involve the use of calibration methods and careful assessment of method performance parameters.

Internal Standardization Methods for Accurate Quantification

Internal standardization is a widely used method in quantitative analysis to improve accuracy and compensate for variations that may occur during sample preparation and analysis. shimadzu.commasontechnology.ientu.edu.sgsepscience.com In this method, a known amount of a stable compound, the internal standard (IS), is added to all samples, blanks, and calibration standards. shimadzu.commasontechnology.ientu.edu.sgsepscience.com Quantification is then based on the ratio of the peak area or height of the analyte (this compound) to that of the internal standard. shimadzu.commasontechnology.ientu.edu.sgsepscience.com

The key advantage of using an internal standard is its ability to compensate for errors that may arise from variations in injection volume, fluctuations in instrument response, or sample losses during extraction and other sample preparation steps. shimadzu.commasontechnology.ientu.edu.sgsepscience.com For the internal standard method to be effective, the chosen internal standard should ideally possess similar chemical properties to the analyte, be separated from other components in the sample, and not be present in the original sample matrix. shimadzu.commasontechnology.ie While the specific internal standards used for this compound quantification are not detailed in the provided snippets, the general principles of internal standardization are highly relevant to achieving accurate and reproducible this compound measurements, especially when dealing with complex matrices and multi-step sample preparation. shimadzu.commasontechnology.ientu.edu.sgsepscience.com

Detection Limit and Reproducibility Assessments

Establishing the detection limit and assessing the reproducibility of an analytical method are crucial steps in validating its performance for this compound analysis. The limit of detection (LOD) represents the lowest concentration of the analyte that can be reliably detected by the method. researchgate.net Reproducibility refers to the ability of the method to yield consistent results when the same sample is analyzed multiple times, often under different conditions or in different laboratories. nih.gov

While specific data on the detection limits and reproducibility for this compound analysis using the discussed methods are not extensively provided in the search results, the importance of these parameters is highlighted in the context of general volatile compound analysis. For instance, studies on the determination of volatile compounds in olive oil using SPME-GC-MS and SPME-GC-FID discuss the assessment of analytical quality parameters, including repeatability, linearity, and limits of detection and quantification. researchgate.net Similarly, research on the determination of triazines in oranges using GC-MS emphasizes the assessment of detection limits and reproducibility. nih.gov Achieving low detection limits is particularly important for this compound, as it can be present at trace levels in various matrices. researchgate.net High reproducibility ensures the reliability of the quantitative data obtained. nih.gov

Theoretical and Computational Chemistry Applied to Thialdine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are valuable tools for investigating the electronic structure, reactivity, and potential reaction pathways of molecules. idosr.orgnih.govscirp.org These calculations can also predict molecular conformations and various electronic properties. nih.govvdoc.pubresearchgate.net

DFT is a widely used quantum mechanical method for studying the electronic structure of molecules and materials. idosr.org It is applied to determine electronic structure, predict spectroscopic properties, calculate thermodynamic properties, and study reaction pathways. idosr.org DFT calculations can be used to map out the potential energy surface of a chemical reaction, identifying stationary points and determining reaction pathways by following the minimum energy path. idosr.org Different DFT methods can provide good correlation between computed thermodynamic parameters and experimental reaction rates, enabling predictions of relative reaction rates for certain reaction types. rsc.org For Thialdine (B1265449), DFT could be applied to investigate its reactivity, such as its susceptibility to oxidation, reduction, or substitution reactions, and to explore the mechanisms and pathways of these transformations. schrodinger.com Computational modeling, including DFT, can predict reactive sites within a molecule.

Quantum chemical calculations are employed to predict molecular properties such as energy, dipole moment, and polarizability. idosr.orgvdoc.pub For heterocyclic systems like this compound, DFT calculations can be used to study different conformers and their relative free energies. researchgate.net These calculations can help explain the steric and electronic factors that influence preferred conformations. researchgate.net Studies on related dithiazinanes have utilized DFT to optimize geometries and analyze electronic density distribution and atomic charges, providing support for experimental conformational analyses. researchgate.net Electronic properties such as ionization potentials can also be calculated using DFT. vdoc.pub For this compound, DFT can predict its various possible molecular conformations and their relative stabilities, as well as key electronic properties that govern its behavior and interactions. nih.govresearchgate.net

Computational Approaches to Chemical Stability and Degradation